Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Overview
Description
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, followed by carboxylation.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different functional groups, potentially leading to new applications.
Scientific Research Applications
Chemistry: Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is used in the synthesis of complex organic molecules and as a building block in organic chemistry research. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the production of various chemical products, including dyes, pigments, and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate: A structural isomer with a different position of the nitrogen atoms in the ring.
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate: Another isomer with a different position of the carboxylate group.
Uniqueness: Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is unique in its specific arrangement of atoms, which influences its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its isomers.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDCSSYGUUCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824049-93-5 | |
Record name | methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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